![molecular formula C25H30N4O4 B6571052 5-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-propylpentanamide CAS No. 1021252-78-7](/img/structure/B6571052.png)
5-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-propylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of tetrahydroquinazoline, which is a type of heterocyclic compound. Tetrahydroquinazolines are known to exhibit a wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving primary amines .Molecular Structure Analysis
The compound contains a tetrahydroquinazoline core, which is a bicyclic structure consisting of a benzene ring fused to a piperazine ring. It also contains a carbamoyl group ([(3-methylphenyl)carbamoyl]methyl), which is a functional group derived from carbamic acid .Scientific Research Applications
Forensic Applications
Overview: Forensic science relies on accurate identification and analysis of biological samples, and compounds like AKOS004948997 play a crucial role in this field.
Specific Applications:- DNA Profiling : AKOS004948997 can be used as a marker in DNA profiling due to its unique X-chromosomal short tandem repeat (X-STR) loci amplification capability. The SureID® X37 system, which amplifies 36 X-STR loci, including DXS6795, DXS7132, DXS8378, and others, has been validated for forensic identification . It provides a potent supplementary tool for forensic investigations.
- Population Genetics : Studies involving 577 Han Chinese individuals demonstrated the utility of the SureID® X37 system in forensic population genetics. Its sensitivity, stability, and reliability make it suitable for typical forensic cases .
Organic Synthesis
Overview: AKOS004948997’s complex structure offers opportunities for synthetic chemistry.
Specific Applications:- Hydromethylation Reactions : Inspired by the radical protodeboronation of alkyl boronic esters, AKOS004948997 could be used in formal anti-Markovnikov alkene hydromethylation reactions . This transformation remains relatively unexplored but holds promise for organic synthesis.
- Building Blocks : AKOS004948997 derivatives, especially pinacol boronic esters, serve as valuable building blocks for constructing more complex molecules .
Future Directions
properties
IUPAC Name |
5-[1-[2-(3-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-propylpentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4/c1-3-14-26-22(30)13-6-7-15-28-24(32)20-11-4-5-12-21(20)29(25(28)33)17-23(31)27-19-10-8-9-18(2)16-19/h4-5,8-12,16H,3,6-7,13-15,17H2,1-2H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHGDECVQKWAFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dioxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-propylpentanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.